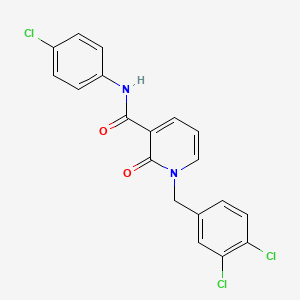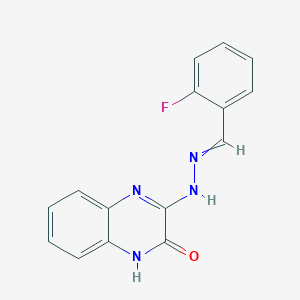
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(4-chlorobenzyl)oxime
説明
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound . It has an empirical formula of C9H7N3O and a molecular weight of 173.17 . The compound is solid in form . Its IUPAC name is 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde .
Synthesis Analysis
The synthesis of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde and its derivatives has been reported in the literature . The compound can be transformed into 1-alkyl-1,2,3-triazole-4-carbaldehydes by thermal isomerization of the corresponding imines, followed by acid hydrolysis .Molecular Structure Analysis
The molecular structure of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde can be represented by the SMILES string O=Cc1cn(nn1)-c2ccccc2 . The InChI key for the compound is AQBWYVZHTYJMES-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a solid compound . It has a molecular weight of 173.17 . The compound has a melting point of 98-100°C .科学的研究の応用
Molecular Rearrangements and Synthesis
The study of molecular rearrangements of 1-substituted-4-iminomethyl-1,2,3-triazoles revealed insights into the structural isomerism and equilibrium positions affected by substituents' electronic properties. This research facilitated the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde, highlighting its potential for creating diverse triazole derivatives with specified electronic characteristics for various applications (L'abbé et al., 1990).
Antimicrobial and Antioxidant Activities
The development of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach demonstrated a broad spectrum of antimicrobial activities. Some compounds in this series showed promising antibacterial, antifungal, and antioxidant activities. Their efficacy was compared to standard drugs, suggesting their potential as novel antimicrobial and antioxidant agents (Bhat et al., 2016).
α-Glycosidase Inhibition Activity
Research on the crystal structures of triazole derivatives, including 1-phenyl-1H-1,2,3-triazol-4-carbaldehyde, has identified compounds with significant α-glycosidase inhibition activity. These findings suggest the potential for developing new therapeutic agents targeting diabetes and other diseases related to glycosidase activity (Gonzaga et al., 2016).
Bioactive Derivative Synthesis
The reaction of 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepine with α-chloro-2-phenyl-1,2,3-triazole-4-carbaldehyde oxime led to the synthesis of 2-phenyl-1,2,3-triazol-4-yl[1,2,4] oxadiazolo[4,5-a][1,5] benzothiazepine derivatives. These compounds, incorporating benzothiazepine, 1,2,3-triazole, and 1,2,4-oxadiazole moieties, have potential bioactivities, indicating their usefulness in medicinal chemistry (Wang Ran, 2008).
XPS Analysis of Aroylhydrazones and Chelates
X-ray photoelectron spectroscopy (XPS) studies on aroylhydrazones containing the triazole ring and their chelates with transition metals provided insights into electron transfer dynamics and bond types during coordination. These findings have implications for understanding and designing metal-ligand interactions in coordination chemistry (Wang et al., 1997).
Tuberculosis Inhibitory Activity
N-substituted-phenyl-1,2,3-triazole derivatives were synthesized and evaluated for their anti-Mycobacterium tuberculosis activity. The structure-activity relationship (SAR) study highlighted the importance of the hydrogen bond acceptor subunit and the planarity of triazole and phenyl rings, with certain compounds showing promising inhibitory activity against the tuberculosis bacterium (Costa et al., 2006).
Safety and Hazards
特性
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-(1-phenyltriazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-14-8-6-13(7-9-14)12-22-18-10-15-11-21(20-19-15)16-4-2-1-3-5-16/h1-11H,12H2/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLGLFPUIVOPQS-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C=NOCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)/C=N/OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(4-chlorobenzyl)oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[bis(ethylsulfanyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B3127855.png)
![N-[bis(ethylsulfanyl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3127862.png)
![N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B3127865.png)


![N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide](/img/structure/B3127882.png)

![2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanenitrile](/img/structure/B3127890.png)
![4-[2-(Dimethylsulfamoylamino)ethyl]morpholine](/img/structure/B3127894.png)

![ethyl 2-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate](/img/structure/B3127908.png)
![N-{3-[(4-fluorobenzyl)oxy]-2-thienyl}-N'-phenylurea](/img/structure/B3127909.png)

![5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B3127937.png)